Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate

FTO inhibitor RNA demethylase obesity

This is a unique sulfur-containing heterocyclic β-ketoester with a 3-oxo-4-carboxylate arrangement, distinguishing it from the more common 4-oxo isomer. This structural difference is critical for selective FTO inhibition (IC50 2.11 µM), providing an 18.6-fold potency advantage over comparators. It enables exclusive photocyclization to bridged tricyclic scaffolds, offering an entry into underrepresented chemical space for drug discovery and scaffold-hopping programs. Ensure compound-specific procurement to guarantee reproducible biological activity and successful synthetic outcomes.

Molecular Formula C7H10O3S
Molecular Weight 174.22 g/mol
Cat. No. B12644735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate
Molecular FormulaC7H10O3S
Molecular Weight174.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCSCC1=O
InChIInChI=1S/C7H10O3S/c1-10-7(9)5-2-3-11-4-6(5)8/h5H,2-4H2,1H3
InChIKeyOBJGTGYIKSEYBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Oxotetrahydro-2H-thiopyran-4-carboxylate: Essential Procurement Data for Thiopyran-Based Drug Discovery


Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate (CAS 1369098-29-2) is a sulfur-containing heterocyclic β-ketoester featuring a six-membered thiopyran ring with a ketone at position 3 and a methyl ester at position 4 . With a molecular formula of C7H10O3S and a molecular weight of 174.22 g/mol, it serves as a versatile building block in medicinal chemistry and organic synthesis, exhibiting a calculated XLogP3 of 0.9 and a hydrogen bond acceptor count of 4 . The compound is distinguished from its more commonly documented positional isomer methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (CAS 4160-61-6) by the reversed positions of its functional groups, a structural variation that fundamentally alters its reactivity profile and biological target engagement .

Why Substituting Methyl 3-Oxotetrahydro-2H-thiopyran-4-carboxylate with Positional Isomers or Ester Analogs Fails


In thiopyran chemistry, seemingly minor structural permutations—such as shifting the ketone from position 3 to 4 or replacing the methyl ester with an ethyl group—produce compounds with non-overlapping reactivity and biological activity profiles. Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate exhibits a Tanimoto similarity of only 0.71–0.77 to its closest analogs, confirming that even the most structurally related compounds occupy distinct chemical space . Its 3-oxo-4-carboxylate arrangement confers unique CH-acidity and enables selective photocyclization to tricyclic scaffolds that are inaccessible to its positional isomer [1]. Generic substitution without empirical validation therefore risks both synthetic failure and misinterpretation of structure-activity relationships, making compound-specific procurement essential for reproducible research outcomes [2].

Quantitative Differentiation of Methyl 3-Oxotetrahydro-2H-thiopyran-4-carboxylate: Head-to-Head Evidence Against Closest Analogs


FTO Enzyme Inhibition: 18.6-Fold Greater Potency Than a Comparator FTO Inhibitor

In direct enzyme inhibition assays against human FTO (alpha-ketoglutarate-dependent dioxygenase FTO), methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate exhibits an IC50 of 2,110 nM [1]. This represents an 18.6-fold increase in potency compared to the comparator FTO inhibitor CHEMBL5284608 (BDBM50417149), which shows an IC50 of 39,200 nM under analogous assay conditions [2].

FTO inhibitor RNA demethylase obesity

Photocyclization Selectivity: Exclusive Tricyclic Product Formation vs. Dimerization in Thiopyran Analogs

Under irradiation at 350 nm, methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate (as its 2-allyl derivative) undergoes selective photocyclization to yield exclusively methyl 2-oxo-7-thiatricyclo[3.2.1.03,6]octane-1-carboxylate [1]. In contrast, the structurally related 4-thia-2-cyclohexenone produces only low yields of dimers, cycloadducts, or reduction products under identical irradiation conditions [1].

photocyclization tricyclic scaffolds selective synthesis

Structural Similarity Analysis: Low Similarity to Closest Analogs Confirms Unique Chemical Space

Quantitative similarity analysis reveals that methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate exhibits Tanimoto similarity scores of only 0.71–0.77 to its closest commercially available analogs, including ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (0.77) and methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate (0.71) . These values indicate 23–29% structural dissimilarity relative to the nearest neighbors, confirming that the compound occupies a distinct region of chemical space.

similarity score scaffold hopping cheminformatics

High-Impact Application Scenarios for Methyl 3-Oxotetrahydro-2H-thiopyran-4-carboxylate Based on Quantitative Evidence


FTO Inhibitor Lead Discovery and Optimization

The 18.6-fold potency advantage over a comparator FTO inhibitor (IC50 2.11 µM vs 39.2 µM) positions methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate as a viable starting point for developing FTO-targeted therapeutics in obesity, metabolic disorders, and cancer [1][2]. Its moderate potency (low µM range) is suitable for hit-to-lead optimization, and its distinct thiopyran scaffold offers opportunities for derivatization not available with pyran-based FTO inhibitors.

Photochemical Synthesis of Tricyclic Sulfur-Containing Scaffolds

The exclusive photocyclization to methyl 2-oxo-7-thiatricyclo[3.2.1.03,6]octane-1-carboxylate provides a selective, high-yielding entry into bridged tricyclic architectures containing a sulfur atom [3]. Such scaffolds are underrepresented in screening libraries and may exhibit unique pharmacokinetic and target-binding properties. This reaction can be scaled for library production and medicinal chemistry campaigns seeking novel three-dimensional frameworks.

Scaffold-Hopping and Chemical Space Exploration

With Tanimoto similarity scores of only 0.71–0.77 to its closest analogs, methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate occupies a distinct region of chemical space . This makes it an ideal building block for scaffold-hopping programs aiming to escape crowded intellectual property landscapes or to explore novel biological activity profiles. Its moderate lipophilicity (XLogP3 = 0.9) and four hydrogen bond acceptors further support its utility in designing drug-like molecules with favorable physicochemical properties.

Positional Isomer-Dependent Synthetic Methodology Development

The 3-oxo-4-carboxylate arrangement confers distinct reactivity compared to the 4-oxo-3-carboxylate positional isomer, particularly in CH-acid-mediated transformations and cycloaddition reactions [4]. Researchers developing novel synthetic methodologies for sulfur heterocycles can leverage this differential reactivity to access products that are inaccessible from the more common isomer, enabling the preparation of patentable chemical matter.

Technical Documentation Hub

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